Blonanserin Dioxide

Analytical Chemistry Pharmaceutical QC Impurity Profiling

Inaccurate impurity quantification using non-specific reference standards can cause ANDA rejection and failed cGMP batch release. Blonanserin Dioxide is the definitive oxidative degradation product standard required for ICH Q2(R1)-compliant stability-indicating methods. • Quantify the N,N-Dioxide impurity at ICH Q3A/Q3B thresholds with a characterized purity >99%. • Demonstrate method specificity via distinct chromatographic retention and unique m/z signature, differentiating chemical degradation from CYP3A4-mediated metabolism. • Streamline regulatory submissions with a fully characterized standard and detailed CoA supporting CMC documentation.

Molecular Formula C23H30FN3O2
Molecular Weight 399.5 g/mol
Cat. No. B13425497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin Dioxide
Molecular FormulaC23H30FN3O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC[N+]1(CCN(CC1)C2=[N+](C3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-])[O-]
InChIInChI=1S/C23H30FN3O2/c1-2-27(29)15-13-25(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)26(23)28/h9-12,17H,2-8,13-16H2,1H3
InChIKeyPEYQECKFRHINHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blonanserin Dioxide: Impurity Reference Standard Overview


Blonanserin Dioxide (CAS: 2243797-97-7), chemically named 1-ethyl-4-(4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)piperazine 1,4-dioxide, is a fully oxidized derivative of the atypical antipsychotic agent Blonanserin . It serves as a critical pharmaceutical impurity reference standard, indispensable for the development and validation of stability-indicating analytical methods and quality control (QC) protocols during the manufacturing of Blonanserin Active Pharmaceutical Ingredient (API) and finished dosage forms .

Workflow Fit
Stability-indicating HPLC/UPLC method development and validation
Role
Specific oxidative degradation marker for Blonanserin API
Characterized
Certified reference standard with comprehensive CoA

Non-Substitutability of Blonanserin Dioxide in Analytical Workflows


Using other Blonanserin-related compounds, such as the N-Oxide metabolite (CAS 142838-82-2) or the parent drug (CAS 132810-10-7), as a substitute for Blonanserin Dioxide in analytical methods is scientifically invalid. Blonanserin Dioxide possesses a unique molecular formula (C23H30FN3O2), molecular weight (399.50 g/mol), and a distinct chromatographic retention time due to its piperazine 1,4-dioxide structure [1]. Forced degradation studies confirm that Blonanserin Dioxide is a specific oxidative degradation product of the API, not merely a metabolite. Substituting it with the mono-N-Oxide (M2 metabolite) would lead to inaccurate quantification, failed system suitability tests, and non-compliance with ICH Q3A/Q3B regulatory guidelines for impurity profiling [2].

Substitute: Blonanserin N-Oxide (M2)
Distinct mass and retention time prevent accurate co‑elution or quantification as the Dioxide impurity.
Substitute: Parent Blonanserin
Does not represent oxidative degradation; fails system suitability for impurity profiling.

Blonanserin Dioxide: Specificity, Stability, and Purity Evidence


Molecular Specificity vs. Mono-N-Oxide Metabolite

The molecular architecture of Blonanserin Dioxide is a key differentiator from its closest structural analog, the N-Oxide metabolite (M2). Blonanserin Dioxide is the piperazine 1,4-dioxide (N,N-Dioxide), possessing two oxygen atoms, resulting in a molecular weight of 399.50 g/mol and the molecular formula C23H30FN3O2 . In contrast, the N-Oxide metabolite (M2) has a single oxygen atom, yielding a molecular weight of 383.5 g/mol and formula C23H30FN3O [1]. This structural difference is not merely theoretical; it directly translates to distinct chromatographic retention times, enabling their separation and individual quantification in a validated UPLC-MS/MS method, where the N,N-dioxide is identified as a discrete, late-eluting degradation product, separate from the early-eluting M2 [2].

Molecular Specificity
Head-to-head
Target MW 399.50 g/mol (C23H30FN3O2)
vs. M2 MW 383.5 g/mol (C23H30FN3O)
Δ +16 g/mol (+1 O)
Fundamental mass difference ensures chromatographic separation and unambiguous identification.
Supplier and UPLC‑MS/MS evidence; review method conditions.
Analytical Chemistry Pharmaceutical QC Impurity Profiling

Chromatographic Selectivity from Parent Drug and Degradants

Forced degradation studies demonstrate that Blonanserin Dioxide is formed as a specific oxidative degradation product, distinct from the parent drug and other degradants. A validated UPLC-QTOF-MS method successfully separated and characterized Blonanserin Dioxide from six other degradation products and the parent compound on a Waters BEH C18 column (50mm x 2.1mm, 1.7µm) [1]. While the parent drug Blonanserin was stable under hydrolytic and thermal stress, Blonanserin Dioxide was formed under oxidative conditions, proving its necessity as a reference standard in stability-indicating methods. The validated UPLC-MS/MS method for simultaneous determination of blonanserin and its four metabolites achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for all analytes, demonstrating the sensitivity required to quantify trace-level impurities like the Dioxide [2].

Stability & Selectivity
Head-to-head
Target: Oxidative degradation product, resolved from 7 DPs; LLOQ 0.01 ng/mL
Parent drug: stable under hydrolytic/thermal stress
Specific marker for oxidative stress; essential for stability-indicating methods.
Forced degradation study; validated UPLC‑QTOF‑MS method.
Method Validation Forced Degradation Stability Studies

Purity and Regulatory Compliance

For pharmaceutical development and QC, the availability of a high-purity, fully characterized reference standard is non-negotiable. Commercial suppliers provide Blonanserin Dioxide with >99% purity achieved via recrystallization from ethanol-water mixtures (3:1 v/v) . This level of purity, accompanied by a comprehensive Certificate of Analysis (CoA) including 1H NMR, 13C NMR, IR, Mass, and HPLC purity data from cGMP-compliant facilities, directly supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . In contrast, using a non-certified, lower-purity in-house synthesized batch of a related impurity (e.g., M2) introduces uncharacterized risks and fails to meet the ICH Q3A guideline thresholds for impurity identification (0.1% or 1 mg/day, whichever is lower) [1].

Purity & Regulatory
Class-level
Purity >99% (HPLC), comprehensive CoA (NMR, IR, MS, HPLC)
High-purity standard supports ICH Q3A compliance and regulatory dossier preparation.
Supplier data; verify batch-specific CoA.
Regulatory Science Quality Assurance Reference Standards

Metabolic Pathway Differentiation from Active Metabolites

The metabolic fate of Blonanserin creates a clear hierarchy of compound importance. The primary metabolite, N-desethyl blonanserin (M1, AD-6048), is pharmacologically active, possessing a Ki of 0.284 nM for D2 receptors and contributing to the drug's atypical antipsychotic profile, with a long half-life (t1/2) of 26.4–31.4 hours [1]. The mono-N-Oxide metabolite (M2) is rapidly formed but has a short t1/2 of 1.2–1.3 hours and is pharmacologically inactive [2]. Blonanserin Dioxide, as the N,N-Dioxide, represents a further, terminal oxidative step. While its pharmacological activity is unknown, its formation under severe oxidative stress conditions in vitro indicates it is a distinct chemical entity from the circulating metabolites M1 and M2, with different physicochemical and chromatographic properties, making it a unique marker for drug product degradation rather than metabolism [3].

Metabolic Fate
Context-dependent
Target: Terminal oxidation product, activity unknown
M1: active (D2 Ki=0.284 nM, t1/2~26 h)
M2: inactive (t1/2~1.2 h)
Dioxide is a degradation marker, not a circulating metabolite; distinct from M1/M2.
Human PK study; cross-study comparison.
Drug Metabolism Pharmacokinetics CYP3A4

Method Sensitivity for Trace Impurity Quantification

The ultimate utility of any reference standard is its performance in a validated analytical method. An optimized LC-MS/MS method for the simultaneous determination of blonanserin and its four metabolites achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for all analytes, including the N-Oxide form (and by extension, the Dioxide in separate stability-indicating methods) [1]. This high sensitivity is essential for quantifying impurities at or below the ICH Q3A reporting threshold (0.05%). The method demonstrated inter- and intra-batch precision of less than 15% and accuracy within 85-115% across the linear range of 0.01–1 ng/mL, directly supporting the use of Blonanserin Dioxide as a standard for regulatory-compliant stability studies and batch release testing [2].

Method Sensitivity
Supporting evidence
LLOQ 0.01 ng/mL; precision <15%; accuracy 85–115% over 0.01–1 ng/mL
Validated high-sensitivity method ensures trace impurity quantification below ICH thresholds.
LC‑MS/MS method; review matrix-specific validation.
Bioanalysis LC-MS/MS Method Validation

Physicochemical Profile and Storage Stability

Proper handling and storage of reference standards are critical for maintaining their integrity. Blonanserin Dioxide is a white to off-white solid with a molecular weight of 399.51 g/mol, requiring storage at -20°C for long-term stability [1]. This contrasts with the parent drug Blonanserin (M.W. 367.50 g/mol), which can be stored at room temperature [2]. The increased polarity introduced by the two N-oxide groups alters its solubility profile compared to Blonanserin, which has implications for standard preparation. Specifically, the Dioxide's solubility in standard diluents is different, and protocols for its recrystallization (ethanol-water, 3:1 v/v) are established to achieve >99% purity . These defined handling parameters ensure consistent analytical performance and are a key differentiator for labs establishing standard operating procedures (SOPs).

Storage & Handling
Head-to-head
Target: MW 399.51, storage −20 °C, recrystallization EtOH/H2O (3:1)
Parent: MW 367.50, storage room temperature
Different storage requirements ensure standard stability; defined recrystallization supports high purity.
Supplier CoA specifications.
Pre-formulation Reference Standard Handling Physicochemical Properties

Blonanserin Dioxide: Applications in R&D and Manufacturing


Stability-Indicating Method Development and Validation

The primary application of Blonanserin Dioxide is as a reference standard for developing and validating stability-indicating HPLC/UPLC methods. Forced degradation studies have proven that the parent drug Blonanserin degrades to form this specific N,N-Dioxide under oxidative stress [1]. Therefore, it must be included in method development to demonstrate specificity and to perform system suitability tests. Its use ensures that the analytical method can accurately separate and quantify this degradation product from the API and other impurities, a fundamental requirement for ICH Q2(R1) method validation and subsequent stability study protocols.

Quality Control and Batch Release Testing

In a cGMP environment, every batch of Blonanserin API and finished drug product must be tested against a certified reference standard of known impurities. Blonanserin Dioxide, with a characterized purity of >99%, serves as this standard for quantifying the N,N-Dioxide impurity level [2]. This quantitative analysis, performed using a validated stability-indicating method, is essential for demonstrating that the impurity level is below the ICH Q3A/Q3B qualification threshold, thereby enabling batch release and ensuring patient safety [3].

Regulatory Dossier Support and Pharmacopoeial Compliance

For generic drug manufacturers, a key component of an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) is the comprehensive characterization of all potential impurities . Blonanserin Dioxide, as a fully characterized impurity with a detailed Certificate of Analysis (CoA), provides regulatory bodies with the necessary evidence of structural identity and purity. Its procurement and use demonstrate a commitment to rigorous quality standards, directly supporting the chemistry, manufacturing, and controls (CMC) section of the submission and facilitating a smoother review process.

Metabolite and Degradation Pathway Elucidation

During early-stage drug development or when investigating the root cause of an out-of-specification (OOS) result, Blonanserin Dioxide is a crucial analytical tool. Its distinct mass (m/z) and chromatographic behavior allow researchers to use it as a definitive marker to distinguish between drug substance degradation (chemical instability) and metabolic pathways (CYP3A4-mediated N-oxidation to M2) [4]. This differentiation is vital for solving stability problems and for preparing a robust pharmaceutical development report.

Application
Selection Property
Validation Focus
Stability-Indicating Method Development
Specific marker for oxidative degradation
System suitability and specificity per ICH Q2(R1)
QC and Batch Release Testing
Certified high-purity standard with CoA
Impurity quantification below ICH Q3A thresholds
Regulatory Dossier (ANDA/DMF)
Fully characterized impurity with spectroscopic data
CMC section support and pharmacopoeial compliance
Degradation Pathway Elucidation
Distinct chromatographic and mass behavior
Differentiate chemical degradation from metabolic pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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